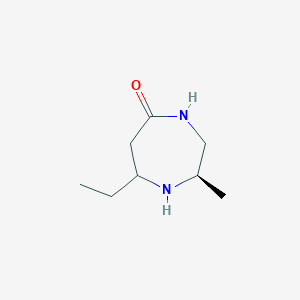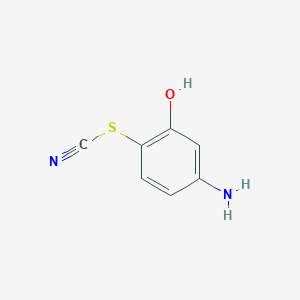
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester is an organic compound with the molecular formula C7H6N2O2S. This compound is part of the thiocyanate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The structure of this compound includes a thiocyanate group (-SCN) attached to a phenyl ring substituted with amino (-NH2) and hydroxyl (-OH) groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-amino-2-hydroxyphenyl ester typically involves the reaction of 4-amino-2-hydroxyphenol with thiocyanic acid. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
4-amino-2-hydroxyphenol+Thiocyanic acid→Thiocyanic acid, 4-amino-2-hydroxyphenyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenyl esters
Scientific Research Applications
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-amino-2-hydroxyphenyl ester involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the amino and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, 4-amino-3,5-dimethylphenyl ester
- Thiocyanic acid, 4-amino-3,5-dibromophenyl ester
- Thiocyanic acid, 4-amino-2-chloro-5-hydroxyphenyl ester
Uniqueness
Thiocyanic acid, 4-amino-2-hydroxyphenyl ester is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which can enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
652990-13-1 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
(4-amino-2-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H6N2OS/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3,10H,9H2 |
InChI Key |
MOTGZFMTOGAYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12536126.png)
![Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate](/img/structure/B12536128.png)
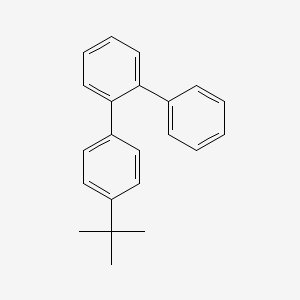
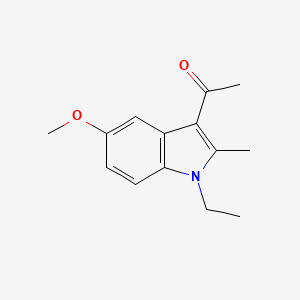

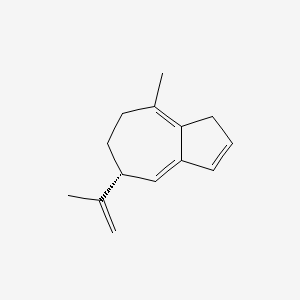
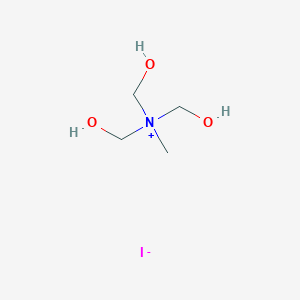
![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
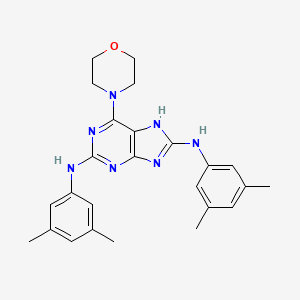
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
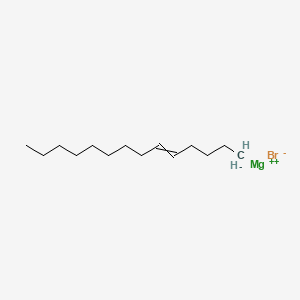
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
